N-(2,3-dimethoxyphenyl)-5-[5-(trifluoromethyl)pyridin-2-yl]-octahydropyrrolo[3,4-b]pyrrole-1-carboxamide
Description
This compound features a bicyclic octahydropyrrolo[3,4-b]pyrrole core substituted with a 2,3-dimethoxyphenyl carboxamide group and a 5-(trifluoromethyl)pyridin-2-yl moiety. The pyrrolopyrrole scaffold contributes to conformational rigidity, while the substituents modulate its physicochemical and biological properties.
Properties
IUPAC Name |
N-(2,3-dimethoxyphenyl)-5-[5-(trifluoromethyl)pyridin-2-yl]-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrole-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23F3N4O3/c1-30-17-5-3-4-15(19(17)31-2)26-20(29)28-9-8-13-11-27(12-16(13)28)18-7-6-14(10-25-18)21(22,23)24/h3-7,10,13,16H,8-9,11-12H2,1-2H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTJZDHQYUVLLEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)NC(=O)N2CCC3C2CN(C3)C4=NC=C(C=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23F3N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle Variations
The octahydropyrrolo[3,4-b]pyrrole core distinguishes this compound from other bicyclic heterocycles. For example:
- The 4-chlorobenzoyl group may enhance hydrophobic interactions but lacks the trifluoromethyl group’s metabolic stability .
- Triazolothiadiazoles (e.g., compounds from ) : Feature fused triazole and thiadiazole rings, offering distinct hydrogen-bonding capabilities but reduced conformational rigidity compared to pyrrolopyrrole .
Substituent Effects
- Trifluoromethylpyridine vs. Non-Fluorinated Analogs: The 5-(trifluoromethyl)pyridin-2-yl group in the target compound improves electronegativity and resistance to oxidative metabolism compared to non-fluorinated pyridines (e.g., 3’-pyridyl substituents in triazolothiadiazoles) .
- 2,3-Dimethoxyphenyl vs. Other Aromatic Groups: The 2,3-dimethoxy substitution pattern may optimize steric and electronic interactions with target proteins compared to 2,4-dimethoxyphenyl (as in 302912-90-9) or 4-methylphenoxy groups (as in 591225-69-3) .
Comparative Data Table
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